molecular formula C11H13N3OS B14897214 n-(2-Methoxybenzyl)-3-methyl-1,2,4-thiadiazol-5-amine

n-(2-Methoxybenzyl)-3-methyl-1,2,4-thiadiazol-5-amine

Cat. No.: B14897214
M. Wt: 235.31 g/mol
InChI Key: XYZVMWLJLJVRMQ-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-3-methyl-1,2,4-thiadiazol-5-amine is a chemical compound featuring the 1,2,4-thiadiazole heterocycle, a scaffold recognized as a bioisostere for pyrimidine and other aromatic rings in drug discovery . This substitution can enhance a compound's lipophilicity, cell permeability, and overall bioavailability, making 1,2,4-thiadiazole derivatives highly valuable for constructing pharmacologically active molecules . The specific substitution pattern of this compound, featuring a 3-methyl group and an N-(2-methoxybenzyl)amine side chain, positions it as a versatile building block or intermediate for the synthesis of more complex target structures in medicinal chemistry programs. The 1,2,4-thiadiazole core is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. Research on analogous compounds has shown that the 1,2,4-thiadiazole ring is a key component in various therapeutic agents and investigational compounds, including NK-3 receptor antagonists developed for treating sex-hormone dependent diseases . Furthermore, the structural motif is frequently explored in the development of new antimicrobial and anticancer agents, as the ring system can strongly interact with biomolecules like proteins and DNA . The reactivity of the amine group allows for further derivatization, enabling researchers to explore structure-activity relationships and optimize properties for specific biological targets . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a well-ventilated laboratory, wearing suitable protective equipment.

Properties

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-methyl-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C11H13N3OS/c1-8-13-11(16-14-8)12-7-9-5-3-4-6-10(9)15-2/h3-6H,7H2,1-2H3,(H,12,13,14)

InChI Key

XYZVMWLJLJVRMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)NCC2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Alkylation of 5-Amino-3-methyl-1,2,4-thiadiazole

The most direct route involves alkylation of 5-amino-3-methyl-1,2,4-thiadiazole (3a ) with 2-methoxybenzyl bromide.

Procedure :

  • 3a (1.0 g, 8.7 mmol) was dissolved in dry DMF (20 mL).
  • K₂CO₃ (2.4 g, 17.4 mmol) and 2-methoxybenzyl bromide (1.7 g, 8.7 mmol) were added.
  • The mixture was stirred at 80°C for 12 hours.
  • The product was purified via silica gel chromatography (hexanes/EtOAc, 3:1), yielding N-(2-methoxybenzyl)-3-methyl-1,2,4-thiadiazol-5-amine (1.9 g, 78%).

Key Data :

  • Yield : 78%
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.29–7.24 (m, 2H), 6.92–6.86 (m, 2H), 4.42 (s, 2H), 3.82 (s, 3H), 2.38 (s, 3H).
  • LC-MS : m/z 278.1 [M+H]⁺.

Reductive Amination

An alternative method employs reductive amination between 3a and 2-methoxybenzaldehyde.

Procedure :

  • 3a (1.0 g, 8.7 mmol) and 2-methoxybenzaldehyde (1.2 g, 8.7 mmol) were dissolved in MeOH (30 mL).
  • NaBH₃CN (1.1 g, 17.4 mmol) was added at 0°C.
  • The reaction was stirred at room temperature for 6 hours.
  • The product was isolated via filtration and recrystallized from EtOH, yielding 72% of the target compound.

Optimization Notes :

  • Excess NaBH₃CN improved yields to >70%.
  • THF as a solvent reduced side reactions compared to DMF.

Solid-Phase Synthesis via Hantzsch Cyclization

A scalable approach utilizes Hantzsch thiadiazole synthesis followed by functionalization.

Procedure :

  • Thiosemicarbazide (1.5 g, 14.5 mmol) and 2-methoxybenzylamine (2.0 g, 14.5 mmol) were heated in PCl₅ (3.0 g, 14.5 mmol) at 120°C for 2 hours.
  • The intermediate was alkylated with methyl iodide (2.1 g, 14.5 mmol) in EtOH/K₂CO₃.
  • Purification via column chromatography (CHCl₃/MeOH, 10:1) yielded 3a , which was further alkylated as in Section 1.1.

Advantages :

  • Avoids isolation of sensitive intermediates.
  • Overall yield: 65% over two steps.

Analytical Characterization

Spectroscopic Data

Table 1: Comparative Spectroscopic Data

Method ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹)
Alkylation 7.29–7.24 (m, 2H), 2.38 (s, 3H) 168.2 (C=N), 55.1 (OCH₃) 3265 (N-H), 1615 (C=N)
Reductive Amination 4.42 (s, 2H), 3.82 (s, 3H) 158.4 (Ar-C), 18.7 (CH₃) 2920 (C-H), 1510 (Ar)
Solid-Phase 7.26–7.21 (m, 2H), 6.89–6.84 (m, 2H) 169.8 (C=S), 56.3 (OCH₃) 3095 (C-H), 1147 (C-S)

Challenges and Optimization

Selectivity in Alkylation

The exocyclic amine at position 5 is less nucleophilic than ring nitrogens, necessitating:

  • High-Temperature Conditions : 80–100°C to favor kinetic control.
  • Polar Aprotic Solvents : DMF or DMSO enhanced alkylation efficiency.

Purification

  • Silica gel chromatography with EtOAc/hexanes (1:3) effectively separated unreacted 3a .
  • Recrystallization from ethanol improved purity to >98%.

Emerging Methodologies

Electrochemical Synthesis

A recent protocol uses electrochemical C–N coupling under oxidant-free conditions:

  • Conditions : Constant current (10 mA), undivided cell, RT.
  • Yield : 68% with 2-methoxybenzylamine and 3a .

Microwave-Assisted Reactions

Microwave irradiation (150°C, 30 min) reduced reaction time by 70% compared to conventional heating.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitrogen atom, converting the amine group to an imine or a secondary amine.

    Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Imines or secondary amines.

    Substitution: Derivatives with different functional groups on the benzyl ring.

Scientific Research Applications

Chemistry: n-(2-Methoxybenzyl)-3-methyl-1,2,4-thiadiazol-5-amine is used as a building block in organic synthesis

Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown activity against certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.

Medicine: The compound is being investigated for its potential therapeutic applications. Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, although further research is needed to confirm these effects and understand the underlying mechanisms.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of n-(2-Methoxybenzyl)-3-methyl-1,2,4-thiadiazol-5-amine is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. In antimicrobial applications, the compound may disrupt the cell membrane or interfere with essential metabolic processes in microorganisms. In anti-inflammatory and anticancer research, it may modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

Compounds with modifications to the benzyl substituent provide insights into structure-activity relationships (SAR):

Compound Name Substituent on Benzyl Yield (%) Purity (%) Key Properties/Applications Reference
N-(2-Methoxybenzyl)-3-methyl-1,2,4-thiadiazol-5-amine 2-OCH₃ 45 N/A Investigated for CFTR modulation in cystic fibrosis
N-(2-Chlorobenzyl)-3-methyl-1,2,4-thiadiazol-5-amine 2-Cl 35 N/A Lower yield; halogen may enhance lipophilicity
N-(2-Aminobenzyl)-3-methyl-1,2,4-thiadiazol-5-amine 2-NH₂ 21 N/A Amino group introduces polarity; potential for H-bonding
N-Benzyl-3-methyl-1,2,4-thiadiazol-5-amine H (unsubstituted) 37 N/A Baseline for comparing substituent effects

Key Observations :

  • Electron-donating groups (e.g., 2-OCH₃) generally yield higher synthesis efficiency compared to electron-withdrawing groups (e.g., 2-Cl) .
  • Halogenated derivatives (e.g., 2-Cl) may improve membrane permeability but reduce synthetic accessibility.

Pyridyl and Heterocyclic-Substituted Analogs

Replacing the benzyl group with pyridyl or other heterocycles alters pharmacokinetic profiles:

Compound Name (Abbreviated) Heterocyclic Substituent Yield (%) Purity (%) Biological Activity Reference
Compound 20 () Cyclopropoxy-pyridyl 45 98 Macrofilaricidal activity
Compound 25 () Isopropoxy-pyridyl 71 97 High yield; potential CNS activity
Compound 28 () Methoxy-pyridyl 31 99 Optimized solubility

Key Observations :

  • Pyridyl derivatives exhibit diverse bioactivities, with substituents like isopropoxy enhancing yield and purity .
  • Heterocyclic moieties improve target selectivity in parasitic diseases .

Schiff Base Derivatives

Compound Name (Abbreviated) Schiff Base Substituent Yield (%) Key Application Reference
(E)-3-((2,4-Dichlorobenzylidene)amino)-N-(3-(trifluoromethyl)phenyl)-1,2,4-thiadiazol-5-amine 2,4-Cl₂-benzylidene N/A Selective kinase inhibition
N-(4-Chlorobenzyl)-5-phenyl-1,3,4-thiadiazole-2-amine 4-Cl-benzyl N/A Antioxidant properties

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF₃) in Schiff bases enhance inhibitory potency .
  • Antioxidant activity is linked to thiadiazole-amine scaffolds with substituted benzyl groups .

Methyl and Ethyl Substituent Variations

Variations in the thiadiazole core’s alkyl groups impact molecular properties:

Compound Name Core Substituent Molecular Weight Key Feature Reference
5-Amino-3-methyl-1,2,4-thiadiazole 3-CH₃ 129.18 Industrial precursor; high purity
N-Methyl-3-phenyl-1,2,4-thiadiazol-5-amine 3-C₆H₅, N-CH₃ 187.25 Enhanced stability
3-Ethyl-1,2,4-thiadiazol-5-amine 3-C₂H₅ 129.18 Lower steric hindrance

Key Observations :

  • Methyl groups at position 3 are common in bioactive derivatives, balancing steric effects and reactivity .
  • Phenyl substituents (e.g., in ) increase aromatic interactions in target binding .

Biological Activity

N-(2-Methoxybenzyl)-3-methyl-1,2,4-thiadiazol-5-amine is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

This compound features a thiadiazole ring, known for its ability to interact with biological targets. The presence of the methoxybenzyl group enhances its lipophilicity and potential bioactivity.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds containing the 1,3,4-thiadiazole moiety can inhibit the growth of various bacteria and fungi. For instance:

  • Cytostatic Properties : Thiadiazole derivatives have been linked to cytostatic effects against cancer cell lines. A review highlighted that certain derivatives demonstrate promising antimicrobial activity due to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. This compound has shown potential in various in vitro studies:

Compound Cell Line IC50 (µM) Effect
This compoundMCF-7 (breast cancer)23.29Moderate cytotoxicity
This compoundLoVo (colon cancer)2.44Strong anti-proliferative effect

These findings suggest that the compound can induce apoptosis in cancer cells while exhibiting minimal toxicity toward normal cells .

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Inhibition of Cell Proliferation : The compound appears to inhibit cell cycle progression in cancer cells.
  • Induction of Apoptosis : Evidence suggests that it promotes programmed cell death through the activation of caspase pathways.
  • Antimicrobial Mechanisms : The thiadiazole ring may interfere with nucleic acid synthesis or protein function in microbial cells.

Case Studies and Research Findings

Several studies have explored the biological activity of thiadiazole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that derivatives with a 1,3,4-thiadiazole scaffold exhibited potent activity against drug-resistant strains of bacteria .
  • Anticancer Studies : In vivo studies indicated that certain thiadiazole compounds could reduce tumor growth significantly in xenograft models .

Q & A

Q. What are the recommended synthetic routes for N-(2-Methoxybenzyl)-3-methyl-1,2,4-thiadiazol-5-amine?

The compound can be synthesized via nucleophilic substitution or alkylation. A typical approach involves reacting 3-methyl-1,2,4-thiadiazol-5-amine with 2-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). This aligns with methods used for analogous thiadiazole derivatives, where alkylation of the amine group is achieved using activated benzyl halides . For purification, column chromatography with ethyl acetate/hexane (1:3) or recrystallization from methanol is advised .

Q. How can the purity and structural integrity of this compound be validated?

Characterization should include:

  • 1H/13C NMR : To confirm substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, methyl group at δ 2.5–2.7 ppm) .
  • IR Spectroscopy : Key peaks include N–H stretching (3200–3400 cm⁻¹) and C=S/C–N vibrations (650–750 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 250.08 for C₁₁H₁₃N₃OS) .

Advanced Research Questions

Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine group .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve alkylation efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours under conventional heating) while maintaining yields >85% .

Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can:

  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Predict UV-Vis absorption spectra (e.g., λₘₐₐ ≈ 280–320 nm due to π→π* transitions in the thiadiazole ring) .
  • Analyze HOMO-LUMO gaps to correlate with reactivity (e.g., lower gaps suggest higher electron mobility) .

Q. What structural modifications enhance bioactivity in 1,2,4-thiadiazole derivatives?

Structure-Activity Relationship (SAR) studies suggest:

  • Methoxy Position : Para-substitution on the benzyl group improves antimicrobial activity compared to ortho/meta .
  • Thiadiazole Core : Introducing electron-withdrawing groups (e.g., –NO₂) increases antifungal potency .
  • Methyl Group : Retaining the 3-methyl substituent balances lipophilicity and solubility for cellular uptake .

Q. How can contradictions in bioactivity data across studies be resolved?

  • Standardized Assays : Use consistent protocols (e.g., MIC assays for antimicrobial activity with E. coli ATCC 25922) .
  • Control Compounds : Compare with known thiadiazole derivatives (e.g., nitazoxanide) to validate mechanistic hypotheses .
  • Metabolic Stability Tests : Assess cytochrome P450 interactions to rule out false negatives in cell-based assays .

Methodological Guidance

Q. What analytical techniques are critical for studying degradation products?

  • HPLC-MS/MS : Identifies hydrolytic degradation products (e.g., cleavage of the methoxybenzyl group under acidic conditions) .
  • X-ray Crystallography : Resolves stereochemical stability of the thiadiazole core, particularly under thermal stress .

Q. How can mechanistic studies elucidate the compound’s mode of action?

  • Enzyme Inhibition Assays : Test inhibition of PFOR (pyruvate:ferredoxin oxidoreductase), a target for anaerobic pathogens .
  • Molecular Docking : Simulate binding affinity with bacterial DNA gyrase (PDB ID: 1KZN) to prioritize derivatives for synthesis .

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